molecular formula C19H21N5O3S B2418178 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1324661-55-3

2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2418178
CAS No.: 1324661-55-3
M. Wt: 399.47
InChI Key: OTRIRIPGELFOBJ-UHFFFAOYSA-N
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Description

2-{5-[1-(4-tert-Butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research, particularly in the discovery of novel kinase inhibitors. Its molecular structure incorporates two key heterocyclic systems—a 1,2,4-oxadiazole ring and a pyrimidine ring—linked through an azetidine scaffold bearing a benzenesulfonamide group. This specific architecture is recognized as a privileged scaffold in drug discovery . Compounds featuring the 1,2,4-oxadiazole moiety linked to a pyrimidine have been identified as potent and selective inhibitors of specific kinases, such as FLT3, which is a prominent target in oncology research . Furthermore, the presence of a sulfonamide group on a heterocyclic core is a common feature in molecules designed to modulate various biological targets, including chemokine receptors, highlighting the potential broad utility of this compound in probe and lead discovery efforts . The structural motif of a 1,2,4-oxadiazole connected to an azetidine is also found in other research compounds, underscoring the relevance of this core for developing pharmaceutically active agents . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

5-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-19(2,3)14-5-7-15(8-6-14)28(25,26)24-11-13(12-24)18-22-17(23-27-18)16-20-9-4-10-21-16/h4-10,13H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRIRIPGELFOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the azetidine and oxadiazole moieties under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: Sulfones and sulfoxides.

    Reduction: Amines and hydrazines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their properties.

    Electronics: Its electronic properties make it suitable for use in organic electronic devices.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
  • 5-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Uniqueness

The presence of the tert-butyl group in 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine imparts unique steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to its analogs with smaller substituents.

Biological Activity

The compound 2-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an oxadiazole and an azetidine moiety, which are known for their diverse pharmacological properties. The presence of the tert-butylbenzenesulfonyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring is known for its role in modulating biological pathways, potentially functioning as an enzyme inhibitor or receptor antagonist.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may bind to specific receptors, affecting signal transduction pathways crucial for various physiological processes.

Antiviral Activity

Research indicates that oxadiazole derivatives exhibit antiviral properties against several RNA viruses. A study showed that similar compounds could inhibit the expression of viral antigens in Hepatitis B virus (HBV) models, suggesting potential applications in antiviral drug development .

Antitumor Activity

Preliminary studies have demonstrated that compounds with similar structures possess cytotoxic effects against various tumor cell lines. For instance, derivatives were tested against breast and liver cancer cell lines, showing selective cytotoxicity while sparing normal cells .

Comparative Studies

Table 1 summarizes the biological activities of this compound compared to related compounds.

Compound NameAntiviral ActivityAntitumor ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition
2-benzenesulfonylalkyl oxadiazolesHighModerateViral antigen inhibition
Other oxadiazole derivativesLowHighVarious

Case Studies

A notable case study involved the synthesis and evaluation of similar oxadiazole compounds for their anti-HBV activity. Compounds were assessed for their ability to inhibit HBsAg and HBeAg expression in a concentration-dependent manner. Results showed effective inhibition comparable to standard antiviral agents like lamivudine .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what are critical optimization steps?

The synthesis typically involves multi-step procedures, starting with the preparation of the azetidine sulfonyl moiety and subsequent cyclization to form the 1,2,4-oxadiazole ring. Key steps include:

  • Sulfonylation : Reacting 4-tert-butylbenzenesulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine in dry DCM) to ensure high yield .
  • Oxadiazole formation : Cyclizing amidoxime intermediates with activated pyrimidine carbonyl groups under microwave-assisted conditions (e.g., 120°C, 30 min) to improve reaction efficiency .
  • Purification : Using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.

Q. How is structural confirmation achieved for this compound?

Structural characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group in the sulfonyl moiety shows a singlet at ~1.3 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Using SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond angles and torsional strain in the azetidine ring .

Q. What biological assays are appropriate for initial activity screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values .
  • Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can contradictory activity data across studies be resolved?

Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:

  • Cross-validation : Repeating assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Stability studies : HPLC monitoring of compound degradation under physiological conditions (PBS, 37°C) to rule out false negatives .
  • Dose-response refinement : Using 8-point dilution series instead of 4-point to improve IC₅₀ accuracy .

Q. What computational methods are suitable for target identification?

  • Molecular docking : AutoDock Vina or Glide to predict binding modes with kinase ATP pockets (e.g., EGFR, PI3K) .
  • Molecular Dynamics (MD) simulations : GROMACS for assessing conformational stability of the sulfonyl-azetidine group in aqueous environments .
  • Pharmacophore modeling : Phase (Schrödinger) to map essential interactions (e.g., hydrogen bonding with pyrimidine N1) .

Q. How can synthetic yield be optimized without compromising purity?

  • Catalyst screening : Testing Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling steps to reduce byproducts .
  • Solvent optimization : Replacing DMF with acetonitrile in cyclization steps to minimize decomposition .
  • In-line analytics : ReactIR for real-time monitoring of intermediate formation to adjust reaction parameters dynamically .

Q. What strategies are effective for Structure-Activity Relationship (SAR) studies?

  • Substituent variation : Modifying the pyrimidine ring (e.g., 5-F, 5-Cl) to assess electronic effects on kinase inhibition .
  • Bioisosteric replacement : Swapping the 1,2,4-oxadiazole with 1,3,4-oxadiazole to evaluate ring stability .
  • Fragment-based design : Using the azetidine sulfonyl group as a hinge-binding fragment in kinase inhibitor libraries .

Q. What analytical methods resolve ambiguities in stereochemical assignments?

  • NOESY NMR : Detecting spatial proximity between the tert-butyl group and azetidine protons .
  • Vibrational Circular Dichroism (VCD) : Differentiating enantiomers via chiral center vibrational modes .
  • Crystallographic twinning analysis : SHELXD for resolving overlapping diffraction patterns in racemic crystals .

Methodological Considerations

  • Data validation : Use triplicate runs for biological assays and report standard deviations .
  • Negative controls : Include DMSO-only controls in cytotoxicity assays to rule out solvent effects .
  • Software tools : Cite SHELX (for crystallography) and Gaussian (for DFT calculations) in computational studies.

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